Cas no 1552919-76-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- is a heterocyclic compound featuring a triazine core functionalized with an amino group and a cyclopentylmethyl substituent. This structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the cyclopentylmethyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. The amino group at the 6-position offers a versatile site for further functionalization, enabling the synthesis of derivatives with tailored properties. Its well-defined molecular architecture ensures consistency in research and industrial processes, supporting its use in the development of biologically active compounds.
1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- structure
1552919-76-2 structure
Product name:1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-
CAS No:1552919-76-2
MF:C9H14N4O
MW:194.233661174774
CID:5263328

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-
    • Inchi: 1S/C9H14N4O/c10-8-11-7(12-9(14)13-8)5-6-3-1-2-4-6/h6H,1-5H2,(H3,10,11,12,13,14)
    • InChI Key: RUCJAOBBHDOJIO-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(CC2CCCC2)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-646631-2.5g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
2.5g
$2379.0 2023-05-27
Enamine
EN300-646631-0.05g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
0.05g
$1020.0 2023-05-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062427-1g
4-Amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2 95%
1g
¥5971.0 2023-04-10
Enamine
EN300-646631-1.0g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
1g
$1214.0 2023-05-27
Enamine
EN300-646631-0.1g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
0.1g
$1068.0 2023-05-27
Enamine
EN300-646631-0.25g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
0.25g
$1117.0 2023-05-27
Enamine
EN300-646631-5.0g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
5g
$3520.0 2023-05-27
Enamine
EN300-646631-10.0g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
10g
$5221.0 2023-05-27
Enamine
EN300-646631-0.5g
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
1552919-76-2
0.5g
$1165.0 2023-05-27

Additional information on 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2)

The compound 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2) is a heterocyclic organic compound with a triazine ring system. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule consists of a triazine ring with an amino group at position 6 and a cyclopentylmethyl substituent at position 4. These substituents contribute to the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of triazine derivatives in drug discovery. The amino group at position 6 of this compound provides a site for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, researchers have explored the use of this compound as a precursor for developing inhibitors of key enzymes involved in metabolic pathways. The cyclopentylmethyl group at position 4 adds bulk to the molecule, potentially enhancing its pharmacokinetic properties such as bioavailability and half-life.

The synthesis of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) involves a multi-step process that typically begins with the preparation of the triazine ring system. This is followed by selective substitution reactions to introduce the amino and cyclopentylmethyl groups. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structure.

In terms of applications, this compound has shown promise in the development of agrochemicals. Its ability to inhibit specific plant pathogens has been demonstrated in laboratory studies. Furthermore, the compound's stability under various environmental conditions makes it a suitable candidate for use in agricultural formulations. Researchers are also investigating its potential as a building block for advanced materials such as polymers and coatings.

The triazine ring system is known for its versatility in organic synthesis. By modifying the substituents on the ring, chemists can tailor the physical and chemical properties of the compound to suit specific applications. For example, replacing the cyclopentylmethyl group with other alkyl chains could lead to compounds with different solubility profiles or reactivity patterns.

From an environmental perspective, understanding the degradation pathways of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) is crucial for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. This information is vital for ensuring that its use does not pose risks to aquatic or terrestrial environments.

In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2) is a versatile compound with significant potential in multiple industries. Its unique structure allows for diverse applications ranging from drug discovery to agrochemical development. As research continues to uncover new insights into its properties and uses

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